WZB117

Vue d'ensemble

Description

WZB-117 est un inhibiteur de petite molécule du transporteur de glucose 1 (GLUT1)En inhibant le transport du glucose, WZB-117 perturbe la voie glycolytique, conduisant à une diminution de la viabilité cellulaire et de la prolifération dans les cellules cancéreuses .

Mécanisme D'action

Target of Action

The primary target of WZB117 is the glucose transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . This compound acts as a fast-acting, irreversible blocker of glucose transport by GLUT1 .

Mode of Action

This compound inhibits glucose transport in cells by acting as a competitive inhibitor of net glucose uptake but a noncompetitive inhibitor of sugar efflux from cells . This means that it competes with glucose for binding to GLUT1, thereby reducing the amount of glucose that can be transported into the cell .

Biochemical Pathways

By inhibiting GLUT1, this compound downregulates glycolysis, a critical pathway for energy production in cells . This leads to a decrease in intracellular ATP levels and glycolytic enzymes . The reduction in ATP triggers an increase in the ATP-sensing enzyme AMP-activated protein kinase (AMPK), leading to cell-cycle arrest .

Pharmacokinetics

The compound’s ability to inhibit glucose transport in various cell types, including cancer cells and red blood cells, suggests that it may have broad distribution potential .

Result of Action

The inhibition of glucose transport by this compound leads to several cellular effects. It causes mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) . These effects can be markedly prevented by co-treatment with β-hydroxybutyrate .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-hydroxybutyrate can ameliorate the effects of this compound on cells . Additionally, the compound’s effectiveness may vary depending on the specific type and state of the cells it is acting upon .

Analyse Biochimique

Biochemical Properties

WZB117 has been identified as an inhibitor of glucose transporters, specifically GLUT1 . It interacts with these transporters, blocking the passive transport of glucose into cells . This interaction is particularly pronounced in cancer cells, where this compound has been shown to inhibit cell growth by stimulating apoptosis .

Cellular Effects

In cellular processes, this compound has been observed to cause mitochondrial dysfunction, increase the production of reactive oxygen species, and lead to a loss of cell viability . It also increases the expression of BACE 1, leading to an intracellular accumulation of amyloid β peptide (Aβ42), a protein associated with Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to GLUT1, involving three hydrogen bonds, one each with Asn 34, Arg 126, and Trp 412 . This binding inhibits the transport of glucose into cells, disrupting cellular metabolism . In addition, this compound has been shown to reduce the levels of GLUT1 protein, intracellular ATP levels, and glycolytic enzymes, and increase the level of AMPK in tumor cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change. For example, exposure of SH-SY5Y cells to this compound caused mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of cancer research. It has been shown to effectively suppress tumor growth in human A549 lung cancer grafted nude mice model when administered at a dosage of 10 mg/kg, i.p., daily .

Metabolic Pathways

This compound is involved in the glucose metabolic pathway, where it acts as an inhibitor of glucose transporters . This interaction disrupts the normal flow of glucose into cells, affecting cellular metabolism .

Transport and Distribution

This compound is transported into cells where it binds to GLUT1, inhibiting the passive transport of glucose . This leads to a disruption in the normal distribution of glucose within cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane where the glucose transporters are located . By binding to GLUT1 at the cell membrane, this compound inhibits the transport of glucose into the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

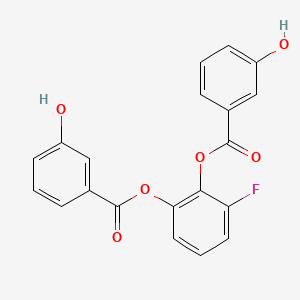

La synthèse de WZB-117 implique l'estérification de l'acide 3-hydroxybenzoïque avec le 3-fluoro-1,2-phénylène. La réaction nécessite généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est réalisée dans un solvant organique tel que le dichlorométhane (DCM) sous reflux .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour WZB-117 ne soient pas largement documentées, l'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie de la pureté du produit final par des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

WZB-117 subit principalement des réactions d'estérification pendant sa synthèse. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques, conduisant à la rupture de la liaison ester .

Réactifs et conditions courants

Estérification: Dicyclohexylcarbodiimide (DCC), 4-diméthylaminopyridine (DMAP), dichlorométhane (DCM), conditions de reflux.

Hydrolyse: Conditions acides ou basiques, eau ou solutions aqueuses.

Principaux produits

Estérification: WZB-117 comme produit principal.

Hydrolyse: Acide 3-hydroxybenzoïque et 3-fluoro-1,2-phénylène comme produits principaux.

Applications de recherche scientifique

Recherche sur le cancer: WZB-117 inhibe le transport du glucose dans les cellules cancéreuses, conduisant à une glycolyse réduite, à un arrêt du cycle cellulaire et à l'apoptose.

Maladies neurodégénératives: WZB-117 a été étudié pour ses effets sur le métabolisme du glucose dans les maladies neurodégénératives telles que la maladie d'Alzheimer.

Études métaboliques: WZB-117 est utilisé pour étudier le rôle des transporteurs de glucose dans le métabolisme cellulaire et la production d'énergie.

Mécanisme d'action

WZB-117 exerce ses effets en inhibant le transporteur de glucose 1 (GLUT1). Cette inhibition bloque l'absorption du glucose dans les cellules, conduisant à une glycolyse diminuée et à une production réduite d'adénosine triphosphate (ATP). Le déficit énergétique qui en résulte déclenche l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. Dans les cellules neuronales, l'hypo-métabolisme du glucose induit par WZB-117 conduit à un dysfonctionnement mitochondrial et à une production accrue d'espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Cancer Research: WZB-117 inhibits glucose transport in cancer cells, leading to reduced glycolysis, cell cycle arrest, and apoptosis.

Neurodegenerative Diseases: WZB-117 has been explored for its effects on glucose metabolism in neurodegenerative diseases such as Alzheimer’s disease.

Metabolic Studies: WZB-117 is used to study the role of glucose transporters in cellular metabolism and energy production.

Comparaison Avec Des Composés Similaires

Composés similaires

STF-31: Un autre inhibiteur de GLUT1 avec un mécanisme d'action similaire.

2-Désoxy-D-glucose (2-DG): Un inhibiteur de la glycolyse qui entre en compétition avec le glucose pour son absorption par les transporteurs de glucose.

Unicité de WZB-117

WZB-117 est unique en sa capacité à inhiber de manière irréversible GLUT1, conduisant à des effets durables sur le métabolisme du glucose. Contrairement aux inhibiteurs réversibles, la liaison irréversible de WZB-117 assure une inhibition prolongée du transport du glucose, ce qui en fait un composé puissant pour la thérapie anticancéreuse et les études métaboliques .

Activité Biologique

WZB117 is a small molecule specifically designed to inhibit the glucose transporter GLUT1, which plays a crucial role in glucose metabolism in various cell types, particularly cancer cells. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt glucose uptake, thereby inducing metabolic stress in tumor cells. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound functions primarily as a competitive inhibitor of GLUT1, which is responsible for facilitating glucose transport across cell membranes. The compound has been shown to bind to the exofacial sugar binding site of GLUT1, effectively blocking glucose entry into cells. This inhibition leads to a decrease in intracellular ATP levels and alters glycolytic enzyme activity, pushing cells towards energy stress and apoptosis.

- Inhibition Profile :

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce glucose uptake in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The treatment results in:

- Reduced viability : A549 cells treated with this compound showed decreased proliferation rates.

- Cell cycle arrest : The compound induces senescence and necrosis in cancer cells by downregulating cyclin E2 and phosphorylated retinoblastoma protein levels .

- AMPK Activation : Increased phosphorylation of AMPK indicates a shift towards energy conservation mechanisms within the treated cells .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Tumor Growth Inhibition : Daily intraperitoneal administration of this compound at 10 mg/kg resulted in over 70% reduction in tumor size in xenograft models using A549 cells .

- Safety Profile : In vivo studies indicated that systemic administration did not cause significant adverse events, suggesting a favorable safety profile for potential clinical applications .

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

-

Combination Therapies :

- When combined with MK-2206 (an Akt inhibitor), this compound exhibited a synergistic effect against breast cancer cell lines, enhancing cytotoxicity beyond that achieved by either agent alone .

- A combination with metformin showed promise in enhancing apoptosis through dual targeting of glucose metabolism .

- Resistance Overcoming :

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Reduced glucose uptake; induced senescence; activated AMPK. |

| In Vivo | Significant tumor growth inhibition; favorable safety profile. |

| Combination | Enhanced cytotoxicity with MK-2206; synergistic effects with metformin. |

Propriétés

IUPAC Name |

[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSWCCBXIHFKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223397-11-2 | |

| Record name | WZB-117 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the primary target of WZB117?

A1: this compound primarily targets the glucose transporter 1 (GLUT1), a protein responsible for glucose uptake by cells. [, , , , ]

Q2: How does this compound interact with GLUT1?

A2: this compound acts as a competitive inhibitor of GLUT1, binding to the transporter at or near the exofacial sugar-binding site and blocking glucose uptake. [, , ]

Q3: What are the downstream effects of GLUT1 inhibition by this compound?

A3: Inhibiting GLUT1 with this compound leads to:

- Reduced glucose uptake and lactate production, indicating decreased glycolysis. [, , , , , ]

- Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. []

- Downregulation of the mammalian target of rapamycin (mTOR) pathway, involved in cell growth and proliferation. [, ]

- Induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. [, , ]

- Increased reactive oxygen species (ROS) production, contributing to cell death. [, , ]

Q4: Does this compound inhibit other GLUT isoforms?

A4: While this compound demonstrates high affinity for GLUT1, studies suggest it can also inhibit GLUT3 and GLUT4, albeit with varying potency. [, ]

Q5: Does this compound affect cancer stem cells (CSCs)?

A5: Research indicates this compound can inhibit the self-renewal and tumor-initiating capacity of CSCs in pancreatic, ovarian, and glioblastoma models. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H14F2O6 and its molecular weight is 388.32 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research papers do not elaborate on the specific spectroscopic data (NMR, IR, Mass spectrometry) of this compound, they highlight its structural similarity to other known GLUT1 inhibitors. Further investigation into publicly available chemical databases could provide additional spectroscopic information.

Q8: How do structural modifications of this compound affect its activity?

A8: While detailed SAR studies are not extensively described in the provided papers, one study suggests that the presence of a meta-methyl group in the terminal phenolic ring of a this compound analogue (PGL-27) might hinder its binding affinity to GLUT1, leading to reduced inhibitory activity. [] Further research focusing on systematic structural modifications of this compound is needed to fully elucidate the SAR and optimize its pharmacological properties.

Q9: Are there any specific formulation strategies used to improve this compound's properties?

A10: While specific formulation strategies for this compound are not described in the research papers, one study employed this compound-decorated metformin-carboxymethyl chitosan nanoparticles for targeted delivery to breast cancer cells. [] This approach aimed to enhance the drug's efficacy and reduce potential side effects by achieving localized delivery to the tumor site. Further research into various formulation approaches, such as encapsulation in liposomes, micelles, or nanoparticles, could improve this compound's solubility, bioavailability, and targeted delivery to specific tissues.

Q10: What are some historical milestones in the research of GLUT1 inhibitors as therapeutic targets?

A11: The recognition of the Warburg effect, highlighting the reliance of cancer cells on aerobic glycolysis, marked a significant milestone in understanding cancer metabolism. [, , , ] This discovery spurred interest in targeting glucose transporters, including GLUT1, for cancer therapy. The development of this compound and other small molecule inhibitors represented a crucial step towards exploiting GLUT1 as a therapeutic target.

Q11: What are some potential cross-disciplinary applications of this compound research?

A11: The study of this compound and its effects on glucose metabolism extends beyond cancer research. Its potential applications span diverse fields:

- Metabolic diseases: Investigating this compound's impact on glucose homeostasis could provide insights into managing diseases like diabetes. []

- Immunology: Understanding how this compound modulates T cell function, particularly memory stem T cells, could contribute to developing therapies for autoimmune diseases. []

- Neuroscience: Exploring this compound's role in neuronal differentiation and the interplay between neurons and astrocytes could shed light on neurodevelopmental disorders. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.